trans-6-Amino-3-oxabicyclo[3.1.0]hexane hydrochloride
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Overview
Description
trans-6-Amino-3-oxabicyclo[3.1.0]hexane hydrochloride: is a chemical compound with the molecular formula C5H10ClNO and a molecular weight of 135.59 g/mol . It is a bicyclic compound containing an amino group and an oxirane ring. This compound is often used in various scientific research applications due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-6-Amino-3-oxabicyclo[3.1.0]hexane hydrochloride typically involves the reaction of a suitable precursor with reagents that introduce the amino and oxirane functionalities. One common method involves the cyclization of a suitable amino alcohol under acidic conditions to form the bicyclic structure .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of specialized equipment and controlled environments to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: trans-6-Amino-3-oxabicyclo[3.1.0]hexane hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
Chemistry: In chemistry, trans-6-Amino-3-oxabicyclo[3.1.0]hexane hydrochloride is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound can be used to study the effects of bicyclic amines on biological systems. It may serve as a model compound for understanding the behavior of similar structures in biological environments .
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its unique structure may offer advantages in drug design and development .
Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of trans-6-Amino-3-oxabicyclo[3.1.0]hexane hydrochloride involves its interaction with molecular targets through its amino and oxirane functionalities. These interactions can lead to various biochemical and physiological effects, depending on the specific context in which the compound is used .
Molecular Targets and Pathways: The amino group can interact with enzymes and receptors, potentially modulating their activity. The oxirane ring can participate in reactions with nucleophiles, leading to the formation of covalent bonds with target molecules .
Comparison with Similar Compounds
- trans-2-Amino-3-oxabicyclo[3.1.0]hexane hydrochloride
- cis-6-Amino-3-oxabicyclo[3.1.0]hexane hydrochloride
- trans-6-Amino-2-oxabicyclo[3.1.0]hexane hydrochloride
Uniqueness: trans-6-Amino-3-oxabicyclo[3.1.0]hexane hydrochloride is unique due to its specific arrangement of the amino and oxirane groups. This unique structure imparts distinct reactivity and properties compared to similar compounds .
Properties
IUPAC Name |
(1S,5R)-3-oxabicyclo[3.1.0]hexan-6-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO.ClH/c6-5-3-1-7-2-4(3)5;/h3-5H,1-2,6H2;1H/t3-,4+,5?; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCFIYVURKHIYFF-FLGDEJNQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C2N)CO1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@@H](C2N)CO1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1048962-49-7 |
Source
|
Record name | (1R,5S,6R)-3-oxabicyclo[3.1.0]hexan-6-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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